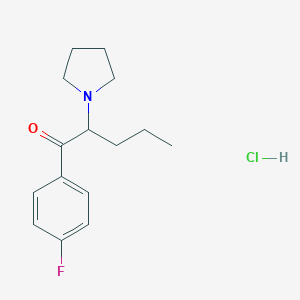

4-Fluoro-alpha-pyrrolidinopentiophenone (hydrochloride)

Beschreibung

4-Fluoro-alpha-pyrrolidinopentiophenone (hydrochloride) (CAS: 850352-31-7) is a synthetic cathinone derivative with the molecular formula C₁₅H₂₀FNO•HCl and a molecular weight of 285.8 g/mol . It is formally named 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone monohydrochloride and is commonly abbreviated as 4-fluoro-α-PVP. The compound exists as a crystalline solid with a UV absorption maximum at 254 nm and is stored at -20°C for long-term stability (≥5 years) . Its primary application is in pharmacological research, particularly in studies investigating psychoactive substances and receptor interactions.

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO.ClH/c1-2-5-14(17-10-3-4-11-17)15(18)12-6-8-13(16)9-7-12;/h6-9,14H,2-5,10-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFRIEAESKCIAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=C(C=C1)F)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301344678 | |

| Record name | 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850352-31-7 | |

| Record name | 4'-Fluoro-alpha-pyrrolidinopentiophenone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850352317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-FLUORO-.ALPHA.-PYRROLIDINOPENTIOPHENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ3P60HMQA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Starting Materials and Precursors

Key precursors include 4-fluorobenzaldehyde and 1-pyrrolidinopentanone . The fluorine substituent at the para position of the benzaldehyde moiety enhances the compound’s lipophilicity and binding affinity to monoamine transporters.

Condensation Reaction

The aldol condensation between 4-fluorobenzaldehyde and 1-pyrrolidinopentanone is catalyzed under basic conditions (e.g., sodium hydroxide or potassium carbonate) in polar aprotic solvents such as ethanol or acetone. This step forms the intermediate 4-fluoro-α-pyrrolidinopentiophenone via nucleophilic addition-elimination:

Reaction yields typically range from 65% to 78%, depending on solvent choice and temperature.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt using anhydrous hydrogen chloride (HCl) in diethyl ether or dichloromethane. Precipitation of the hydrochloride salt improves stability and facilitates purification:

Optimization of Reaction Conditions

Solvent and Temperature Effects

Studies comparing solvent systems demonstrate that ethanol at 60–70°C maximizes yield (78%) while minimizing side products like N-alkylated derivatives. Prolonged heating (>12 hours) reduces purity due to decomposition.

Catalytic Enhancements

The addition of molecular sieves (3Å) improves water removal during condensation, pushing equilibrium toward product formation. Alternative catalysts, such as p-toluenesulfonic acid , have been explored but show no significant advantage over traditional bases.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability:

-

Continuous Flow Reactors : Reduce reaction times from hours to minutes by maintaining optimal temperature gradients.

-

Recrystallization : The hydrochloride salt is purified via recrystallization from hot acetone, achieving >95% purity.

-

Waste Management : Fluorinated byproducts require specialized disposal to prevent environmental contamination.

Analytical Characterization

Post-synthesis validation employs advanced spectroscopic and chromatographic techniques:

Spectroscopic Data

Purity Assessment

HPLC-DAD (λ = 254 nm) reveals a single dominant peak with retention times of 5.12 min (GC-MS) and 6.08 min (LC-QTOF).

Comparative Synthesis Data

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Yield | 65–78% | 82–90% |

| Purity | 92–95% | >99% |

| Reaction Time | 10–12 hours | 2–4 hours |

| Solvent Consumption | High | Low (flow reactors) |

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Fluor-α-Pyrrolidinopentiophenon (Hydrochlorid) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.

Substitution: Das Fluoratom am aromatischen Ring kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid (NaOCH3) oder Kalium-tert-butoxid (KOtBu) durchgeführt werden.

Hauptprodukte:

Oxidationsprodukte: Ketone oder Carbonsäuren.

Reduktionsprodukte: Alkohole.

Substitutionsprodukte: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

4-F-α-PVP is characterized by its bicyclic structure, which includes a phenylacetyl core linked to a pyrrolidine ring. The presence of a fluorine atom at the para position of the phenyl ring enhances its potency as a monoamine transporter inhibitor. This compound primarily exerts its effects through the inhibition of dopamine (DAT) and norepinephrine transporters (NET), leading to increased synaptic concentrations of these neurotransmitters. This mechanism is similar to other stimulants, contributing to its psychoactive effects such as increased alertness and euphoria .

Scientific Research Applications

The applications of 4-F-α-PVP can be categorized as follows:

1. Analytical Chemistry

- Reference Standard : It is utilized as a reference standard in forensic laboratories for the identification and quantification of synthetic cathinones in biological samples. Its distinct chemical properties allow for accurate detection in toxicological screenings.

2. Neuropharmacology

- Neurotransmitter Interaction Studies : Research has focused on understanding how 4-F-α-PVP interacts with neurotransmitter systems, particularly its role in inhibiting the reuptake of dopamine and norepinephrine. Studies have shown that it has a high affinity for DAT, which is crucial for understanding its stimulant effects .

3. Toxicology

- Toxicokinetic Studies : Investigations into the metabolic pathways and toxicokinetics of 4-F-α-PVP are essential for assessing its safety profile. Studies indicate that it undergoes various metabolic processes, including glucuronidation and oxidation, which are critical for identifying potential biomarkers for exposure .

Case Study: Toxicokinetics of Synthetic Cathinones

A study published in Toxicology Reports examined the toxicokinetics of several synthetic cathinones, including 4-F-α-PVP. The findings revealed that this compound has significant metabolic activity, with metabolites detected in urine samples from users. The study highlighted the importance of understanding the metabolic fate of these substances to improve toxicological assessments and risk evaluations .

Pharmacological Effects

Research conducted on rodent models demonstrated that 4-F-α-PVP induces significant locomotor stimulation, akin to effects observed with traditional stimulants. Doses as low as 5 mg/kg resulted in increased locomotor activity, suggesting its potential for abuse and dependence .

Table: Affinity of 4-F-α-PVP for Monoamine Transporters

| Transporter | Affinity (Ki) | Effect |

|---|---|---|

| DAT | High | Increased dopamine levels |

| NET | Moderate | Increased norepinephrine levels |

| SERT | Low | Minimal serotonin interaction |

Wirkmechanismus

The mechanism of action of 4-Fluoro-.alpha.-Pyrrolidinopentiophenone (hydrochloride) involves the inhibition of monoamine transporters, specifically those for dopamine and norepinephrine. By blocking the reuptake of these neurotransmitters, the compound increases their concentration in the synaptic cleft, leading to enhanced stimulation of post-synaptic receptors. This results in increased alertness, euphoria, and other stimulant effects. The molecular targets include the dopamine transporter (DAT) and norepinephrine transporter (NET), which are crucial for the reuptake process .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

This section compares 4-fluoro-α-PVP (hydrochloride) with structurally and functionally related compounds, focusing on molecular features, physicochemical properties, and research applications.

Table 1: Structural and Physicochemical Comparison

*RT: Room Temperature

Key Findings

Structural Analogues (Fluorinated Pyrrolidinophenones): 4-fluoro-3-methyl-α-PVP (hydrochloride) (CAS: Unspecified) differs from 4-fluoro-α-PVP by the addition of a methyl group at the 3-position of the phenyl ring. This modification increases its molecular weight (299.8 vs. The 4-fluoro substituent in both compounds contributes to metabolic stability by resisting oxidative degradation, a common feature in fluorinated psychoactive substances .

Functional Analogues (Hydrochloride Salts): Benzydamine Hydrochloride shares the hydrochloride salt form but is structurally distinct, featuring a benzylamine core. It is used clinically as an anti-inflammatory agent, unlike 4-fluoro-α-PVP, which lacks therapeutic approval . Ropinirole Hydrochloride and Memantine Hydrochloride are FDA-approved drugs with non-overlapping applications (neurological disorders vs. psychoactive research), highlighting the diversity of hydrochloride salts in drug development .

Physicochemical Stability: 4-fluoro-α-PVP requires -20°C storage for stability, whereas benzydamine and ropinirole hydrochlorides are stable at room temperature. This difference underscores the sensitivity of fluorinated cathinones to thermal degradation .

Biologische Aktivität

4-Fluoro-alpha-pyrrolidinopentiophenone (hydrochloride), commonly referred to as 4-F-α-PVP, is a synthetic cathinone that has garnered attention for its stimulant properties and potential for abuse. As a member of the α-pyrrolidinophenone class, it acts primarily as a monoamine transporter inhibitor, affecting the reuptake of neurotransmitters such as dopamine and norepinephrine. This article reviews the biological activity of 4-F-α-PVP, focusing on its pharmacological effects, toxicokinetics, and associated health risks.

Chemical Structure and Properties

4-F-α-PVP is characterized by a bicyclic structure comprising a phenylacetyl core linked to a pyrrolidine ring. The presence of the fluorine atom at the para position of the phenyl ring enhances its potency as a monoamine transporter inhibitor. Its hydrochloride form increases water solubility, facilitating its absorption and distribution in biological systems.

The primary mechanism by which 4-F-α-PVP exerts its effects is through the inhibition of monoamine transporters. This results in increased extracellular levels of neurotransmitters, particularly dopamine (DA) and norepinephrine (NE). Studies indicate that 4-F-α-PVP exhibits a high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to significant stimulant-like effects, including increased locomotor activity in animal models .

Table 1: Affinity of 4-F-α-PVP for Monoamine Transporters

| Transporter | Affinity (Ki) | Effect |

|---|---|---|

| DAT | High | Increased dopamine levels |

| NET | Moderate | Increased norepinephrine levels |

| SERT | Low | Minimal serotonin interaction |

Pharmacological Effects

Research has demonstrated that 4-F-α-PVP induces significant locomotor stimulation in rodents, mirroring effects seen with other stimulants. In controlled studies, doses as low as 5 mg/kg have resulted in increased horizontal and vertical locomotor activity . The compound's effects are dose-dependent, with higher doses correlating with more pronounced stimulant effects.

Case Studies

- Locomotor Activity Study : A study evaluating the effects of various synthetic cathinones found that 4-F-α-PVP significantly increased spontaneous locomotor activity in mice, suggesting strong stimulant properties similar to other known psychoactive substances .

- Toxicokinetic Analysis : Toxicokinetic studies revealed that 4-F-α-PVP undergoes extensive metabolism, primarily through glucuronidation and hydroxylation pathways. The compound's half-life in vitro was observed to be approximately 38 minutes, indicating rapid clearance from biological systems .

Health Risks and Toxicity

Despite limited reports of acute intoxication specifically involving 4-F-α-PVP, its structural similarities to other synthetic cathinones raise concerns regarding potential toxicity. Users may experience adverse effects such as tachycardia, hyperthermia, and psychomotor agitation. The potential for serotonin syndrome is also heightened due to its action on serotonin transporters .

Table 2: Reported Adverse Effects of 4-F-α-PVP

| Adverse Effect | Description |

|---|---|

| Tachycardia | Increased heart rate |

| Hyperthermia | Elevated body temperature |

| Psychomotor Agitation | Increased restlessness and anxiety |

| Serotonin Syndrome | Potentially fatal condition due to excessive serotonin levels |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.